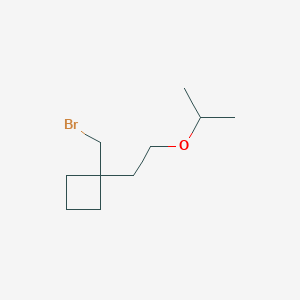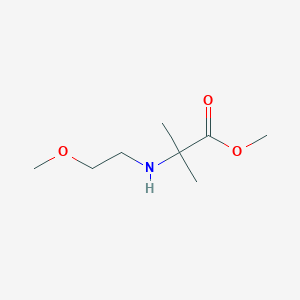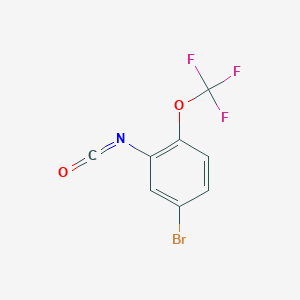
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H3BrF3NO2 and a molecular weight of 282.01 g/mol . This compound is characterized by the presence of a bromine atom, an isocyanate group, and a trifluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene typically involves the reaction of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene with phosgene in the presence of a base. The reaction conditions include maintaining a low temperature to prevent decomposition and using an inert atmosphere to avoid unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include lithium diisopropylamide (LIDA) for substitution reactions and amines for addition reactions. Major products formed from these reactions include substituted benzene derivatives and urea derivatives .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isocyanate group is highly reactive and can form stable urea derivatives with amines. This reactivity makes it useful in the modification of proteins and enzymes, where it can inhibit enzyme activity by covalently modifying active site residues .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-isocyanato-1-(trifluoromethoxy)benzene can be compared with similar compounds such as:
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: This compound has a fluorine atom instead of an isocyanate group, which affects its reactivity and applications.
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the isocyanate group, making it less reactive in certain chemical reactions.
The presence of the isocyanate group in this compound makes it unique and highly reactive, allowing it to participate in a wider range of chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C8H3BrF3NO2 |
|---|---|
Molekulargewicht |
282.01 g/mol |
IUPAC-Name |
4-bromo-2-isocyanato-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H3BrF3NO2/c9-5-1-2-7(15-8(10,11)12)6(3-5)13-4-14/h1-3H |
InChI-Schlüssel |
FERBJBMTZKYGOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N=C=O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



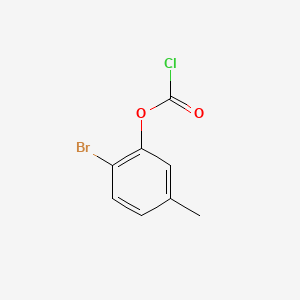

![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)


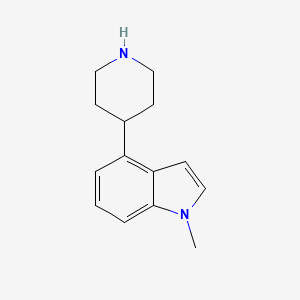
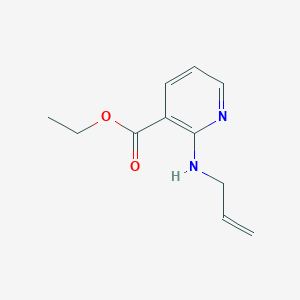
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
